molecular formula C9H5N3O5 B093376 5,7-Dinitroquinolin-8-ol CAS No. 1084-32-8

5,7-Dinitroquinolin-8-ol

Cat. No. B093376
CAS RN: 1084-32-8
M. Wt: 235.15 g/mol
InChI Key: YPEUTQKEMPFPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dinitroquinolin-8-ol is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and used as a ligand in metal complexes, and its interactions with other chemicals have been explored to understand its behavior and potential uses in different chemical reactions .

Synthesis Analysis

The synthesis of 5,7-dinitroquinolin-8-ol derivatives has been achieved through different methods. One approach involves the nitration of 8-hydroxyquinoline with dilute nitric acid or nitrous acid to yield 5,7-dinitro-8-hydroxyquinoline . Another method includes the reaction of 8-chloro-5,7-dinitroquinoline with β-dicarbonyl compounds to produce various cesium salts . Additionally, a copper(I) complex of 5,7-dinitro-2-methylquinolin-8-ol has been prepared, showcasing the compound's ability to act as a ligand .

Molecular Structure Analysis

The molecular structure of 5,7-dinitroquinolin-8-ol and its derivatives has been characterized using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy have been employed to determine the structural features of both the free ligand and its metal complex . Single-crystal X-ray analysis has provided detailed insights into the arrangement of atoms within the complex, revealing how the ligand coordinates with the metal center .

Chemical Reactions Analysis

5,7-Dinitroquinolin-8-ol undergoes various chemical reactions, forming different products depending on the conditions. For instance, its reaction with NaBH4 produces a reactive hydride σ-complex, which upon treatment with acetic acid yields 5,7-dinitro-5,6-dihydroquinolin-8-ol . The compound also reacts with anionic σ-complexes, leading to the formation of tautomers with different structural configurations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-dinitroquinolin-8-ol have been studied through experimental and computational methods. The free ligand exhibits luminescence, and its quantum yield, excited state lifetime, and rate constants for radiative and non-radiative decay have been determined . In contrast, its copper(I) complex does not show luminescence, a phenomenon that has been explained through quantum chemical studies . These properties are crucial for understanding the behavior of 5,7-dinitroquinolin-8-ol in various environments and for potential applications in materials science and catalysis.

Scientific Research Applications

  • Reaction with NaBH4 and Acetic Acid : The reaction of 5,7-dinitroquinolin-8-ol with sodium borohydride (NaBH4) produces a reactive hydride σ-complex. When treated with acetic acid, it forms 5,7-dinitro-5,6-dihydroquinolin-8-ol. This demonstrates its reactivity and potential applications in organic synthesis (Ustinov et al., 2020).

  • Methylamination with Potassium Permanganate : 5,7-Dinitroquinolin-8-ol can undergo methylamination with a liquid methylamine solution of potassium permanganate, leading to the formation of mono- and bis(methylamino)-substituted compounds. This highlights its utility in the modification of molecular structures for various applications (Woźniak & Grzegożek, 1993).

  • TLC Analysis in Pharmaceutical Preparations : Thin layer chromatography (TLC) methods have been developed for the identification and quantification of derivatives of 5,7-dinitroquinolin-8-ol, indicating its role in pharmaceutical analysis and quality control (Pavithra et al., 2011).

  • Anti-corrosion Properties : Derivatives of 5,7-dinitroquinolin-8-ol have been investigated for their anti-corrosion properties, particularly for mild steel in acidic mediums. This application is significant in materials science and engineering (Douche et al., 2020).

  • Synthesis with β-Dicarbonyl Compounds : Research shows that 5,7-dinitroquinolin-8-ol can react with β-dicarbonyl compounds to synthesize various compounds, useful in chemical synthesis and drug development (Ustinov et al., 2017).

  • Nitration with Nitric and Nitrous Acid : Studies have indicated that 8-hydroxyquinoline can be nitrated using nitric and nitrous acid to yield 5,7-dinitro-8-hydroxyquinoline, an important reaction in the field of organic chemistry (Urbański & Kutkiewicz, 1964).

properties

IUPAC Name

5,7-dinitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O5/c13-9-7(12(16)17)4-6(11(14)15)5-2-1-3-10-8(5)9/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEUTQKEMPFPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288652
Record name 5,7-dinitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dinitroquinolin-8-ol

CAS RN

1084-32-8
Record name MLS000737318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-dinitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dinitro-8-quinolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dinitroquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
5,7-Dinitroquinolin-8-ol
Reactant of Route 3
Reactant of Route 3
5,7-Dinitroquinolin-8-ol
Reactant of Route 4
Reactant of Route 4
5,7-Dinitroquinolin-8-ol
Reactant of Route 5
Reactant of Route 5
5,7-Dinitroquinolin-8-ol
Reactant of Route 6
5,7-Dinitroquinolin-8-ol

Citations

For This Compound
12
Citations
II Ustinov, NV Khlytin, YM Atroshchenko… - Russian Journal of …, 2020 - Springer
Unusual Result of the Reaction of 5,7-Dinitroquinolin-8-ol with Hydrazine Hydrate | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search …
Number of citations: 2 link.springer.com
II Ustinov, NV Khlytin, IV Shahkeldyan… - Russian Journal of …, 2020 - Springer
The reaction of 5,7-dinitroquinolin-8-ol with NaBH 4 produces a reactive hydride σ-complex, the treatment of which with a solution of acetic acid gives 5,7-dinitro-5,6-dihydroquinolin-8-ol…
Number of citations: 3 link.springer.com
R Musiol, J Jampilek, V Buchta, L Silva… - Bioorganic & medicinal …, 2006 - Elsevier
The series of quinoline derivatives were prepared. The synthetic approach, analytical, and spectroscopic data of all synthesized compounds are presented. All the prepared derivatives …
Number of citations: 409 www.sciencedirect.com
R Musiol, J Jampilek, K Kralova, DR Richardson… - Bioorganic & medicinal …, 2007 - Elsevier
The lack of the wide spectrum of biological data is an important obstacle preventing the efficient molecular design. Quinoline derivatives are known to exhibit a variety of biological …
Number of citations: 194 www.sciencedirect.com
MP Gionbelli - 2019 - lume.ufrgs.br
Cryptococcosis is an important infectious disease, mainly because the increasing prevalence in recent decades and resistance treatment. Development of new drugs for the treatment of …
Number of citations: 0 www.lume.ufrgs.br
R Musiol, J Jampilek, K Kralova… - The 9th international …, 2005 - researchgate.net
The series of quinoline derivatives were prepared. The synthetic procedures of compounds are presented. All the prepared derivatives were analyzed using the reversed phase high …
Number of citations: 6 www.researchgate.net
VV Mel'nikov, IG Il'ina, IV Fedyanin… - Russian journal of …, 2008 - Springer
A number of new chelate compounds based on 3d-transition metals and autocomplexes of the dinitroquinoline series were synthesized. The crystalline structure of the new complexes …
Number of citations: 2 link.springer.com
IG Il'ina, VV Mel'nikov, BN Tarasevich… - Russian journal of organic …, 2006 - Springer
A number of new NH-bridged nitroquinoline derivatives with intramolecular charge transfer (autocomplexes) were synthesized starting from 8-chloro-5,7-dinitroquinoline and aromatic N,…
Number of citations: 8 link.springer.com
GV Beyer, S Hueser, R Li, D Manika, M Lee, CHF Chan… - Surgery, 2023 - Elsevier
Background Gastroenteropancreatic neuroendocrine carcinomas are rare neoplasms with no effective treatments and poor prognosis. Few reliable preclinical models exist for the study …
Number of citations: 6 www.sciencedirect.com
M Harmošová, E Samoľová, N Kuncová, I Potočňák - Acta Cryst, 2021 - scripts.iucr.org
Complex 1 has a polymeric structure. Zn (II) atom is penta-coordinated by one bidentate molecule of ClNQ ligand, one molecule of water and a pair of crystallographically equivalent …
Number of citations: 0 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.